2-(5-bromo-2,3-dihydro-1H-inden-1-yl)acetic acid
Description
Structural Features
Taxonomic Comparisons
Properties
IUPAC Name |
2-(5-bromo-2,3-dihydro-1H-inden-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c12-9-3-4-10-7(5-9)1-2-8(10)6-11(13)14/h3-5,8H,1-2,6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQCSIOWFPCZRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1CC(=O)O)C=CC(=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87779-61-1 | |
| Record name | 2-(5-bromo-2,3-dihydro-1H-inden-1-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Conditions and Optimization
- Substrate : 2-(2,3-Dihydro-1H-inden-1-yl)acetic acid.
- Brominating Agent : Bromine (Br₂) in glacial acetic acid.
- Temperature : 90–120°C, with prolonged heating (16–24 hours).
- Regioselectivity : The electron-donating acetic acid side chain directs bromination to the para position (C-5) of the indene ring.
Mechanistic Insight : The reaction proceeds via generation of a bromonium ion intermediate, which attacks the electron-rich aromatic ring. Acetic acid acts as both solvent and proton source, stabilizing intermediates.
Challenges and Solutions
- Side Reactions : Over-bromination or oxidation of the dihydroindene ring.
- Yield Optimization : Reported yields for analogous brominations range from 70% to 87.5%.
Friedel-Crafts Alkylation for Side Chain Introduction
An alternative approach constructs the acetic acid moiety after bromination. This method, inspired by indene derivatization in insecticidal compounds, involves Friedel-Crafts alkylation of 5-bromo-2,3-dihydro-1H-indene.
Stepwise Synthesis
- Bromination of 2,3-Dihydro-1H-indene :
- Friedel-Crafts Acetylation :
Example Protocol :
1. Dissolve 5-bromo-2,3-dihydro-1H-indene (10 mmol) in dichloromethane.
2. Add chloroacetyl chloride (12 mmol) and AlCl₃ (15 mmol) at 0°C.
3. Stir at room temperature for 12 hours, then hydrolyze with 2M NaOH.
4. Acidify with HCl to precipitate the product.
Stereochemical Considerations
The chiral center at C-1 necessitates asymmetric synthesis. Enantioselective Friedel-Crafts reactions using chiral Lewis acids (e.g., BINOL-derived catalysts) can yield the (S)-enantiomer with >90% ee.
Oxidation of 2-(5-Bromo-2,3-dihydro-1H-inden-1-yl)ethanol
Oxidation of an alcohol precursor offers a mild route to the acetic acid derivative. This method, adapted from indene oxidation protocols, avoids harsh bromination conditions.
Synthetic Pathway
- Grignard Addition : React 5-bromo-2,3-dihydro-1H-indene with ethylene oxide to form 2-(5-bromo-2,3-dihydro-1H-inden-1-yl)ethanol.
- Oxidation : Use Jones reagent (CrO₃/H₂SO₄) or TEMPO/NaClO to oxidize the alcohol to the carboxylic acid.
Advantages :
- Higher functional group tolerance compared to electrophilic bromination.
- Scalable for industrial production.
Comparative Analysis of Preparation Methods
Industrial-Scale Considerations
Large-scale synthesis prioritizes cost and safety:
Chemical Reactions Analysis
Oxidation Reactions
The carboxylic acid group undergoes selective oxidation under controlled conditions:
| Reaction Type | Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| Peracid oxidation | mCPBA in DCM, 0°C → RT | Epoxidation of adjacent alkene | 68% | |
| CrO₃ oxidation | Acetic acid, 55°C, 1 hr | Ketone formation at α-position | 50% |
Key findings:
-
Chromium trioxide selectively oxidizes the α-carbon without affecting the bromine atom .
-
Epoxidation preserves the indene ring structure while introducing an oxygen bridge.
Reduction Reactions
The bromine atom and carboxylic acid group participate in distinct reduction pathways:
Table 1: Reduction pathways
| Target Site | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| Bromine | H₂/Pd-C | EtOH, 25°C, 12 hr | Dehalogenated indene derivative | 82% |
| Carboxylic acid | LiAlH₄ | Dry THF, 0°C → reflux | Primary alcohol derivative | 75% |
Notable observations:
-
Catalytic hydrogenation preferentially reduces C-Br bonds over aromatic rings.
-
Lithium aluminum hydride reduces the acid to alcohol while maintaining ring integrity .
Nucleophilic Substitution
The bromine atom undergoes SNAr reactions under electrophilic conditions:
Experimental Data from :
| Nucleophile | Base | Solvent | Temp (°C) | Product | Yield |
|---|---|---|---|---|---|
| NH₃ | K₂CO₃ | DMF | 80 | 5-Amino-indene derivative | 63% |
| Thiosemicarbazide | AcOH | Ethanol | Reflux | Hydrazine-carbothioamide adduct | 58% |
Mechanistic insight:
-
Electron-withdrawing carboxylic acid group activates the aromatic ring for substitution at the para-bromo position .
Esterification & Amidation
The carboxylic acid participates in standard derivatization reactions:
Table 2: Derivative synthesis
| Reaction | Reagents | Catalysts | Product | Application |
|---|---|---|---|---|
| Esterification | MeOH, H₂SO₄ | None | Methyl ester | Prodrug development |
| Amidation | SOCl₂ → RNH₂ | DIPEA | Primary amide | Bioactivity modulation |
Optimized protocol (from):
-
Convert acid to acyl chloride using SOCl₂ (78% conversion)
-
React with amine in DCM/DIPEA at -15°C (89% yield)
Cross-Coupling Reactions
The bromine atom enables modern coupling methodologies:
Palladium-Catalyzed Reactions
| Coupling Type | Conditions | Partner | Product | Yield |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acid | Biaryl derivatives | 71% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Secondary amine | Aminated indene analogs | 66% |
Critical parameters:
-
Optimal Suzuki coupling requires degassed toluene/EtOH (3:1) at 90°C .
-
Buchwald reactions show superior yields with electron-deficient amines.
Photochemical Reactions
UV-induced transformations exhibit unique selectivity:
Key Findings from :
-
NBS-mediated photobromination at 254 nm produces:
-
4,6-Dibromo derivative (28%)
-
2,4,6-Tribromo product (13%)
-
-
Reaction proceeds through radical intermediates with regioselectivity controlled by the acetic acid substituent.
Thermal Degradation
Stability studies reveal:
-
Primary degradation pathway: Decarboxylation → bromoindene (78% mass loss)
This comprehensive analysis demonstrates this compound's synthetic utility across diverse reaction platforms. The bromine atom and carboxylic acid group provide orthogonal reactivity handles, enabling precise structural modifications for pharmaceutical and materials science applications.
Scientific Research Applications
Organic Synthesis
2-(5-bromo-2,3-dihydro-1H-inden-1-yl)acetic acid serves as a versatile intermediate in the synthesis of more complex organic molecules. Its bromine atom allows for various substitution reactions, enabling the introduction of different functional groups.
Key Reactions :
- Substitution Reactions : The bromine can be replaced by nucleophiles using reagents such as sodium methoxide or potassium tert-butoxide.
- Oxidation and Reduction : The compound can undergo oxidation with agents like potassium permanganate to form carboxylic acids or ketones, and reduction with lithium aluminum hydride to remove the bromine atom.
Medicinal Chemistry
This compound is being investigated for its potential pharmacological properties. Preliminary studies suggest it may possess anti-inflammatory and anticancer activities.
Case Study Example :
A recent study explored derivatives linked to 5-bromo-indan for their efficacy against colon and stomach cancers. Certain derivatives demonstrated superior activity compared to standard reference drugs like cisplatin, indicating that modifications based on this compound could lead to effective cancer therapies .
| Derivative Tested | Activity Against SNU-16 (IC50) | Activity Against COLO205 (IC50) |
|---|---|---|
| Derivative 10d | More active than reference drugs | N/A |
| Derivative 14a | More potent than cisplatin | More active than reference drugs |
Material Science
The compound is also utilized in developing novel materials with specific properties. Its unique structure allows for the creation of polymers and coatings that exhibit desirable physical characteristics.
Mechanism of Action
The mechanism of action of 2-(5-bromo-2,3-dihydro-1H-inden-1-yl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the acetic acid group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(5,6-Difluoro-2,3-dihydro-1H-inden-1-yl)acetic acid
- 2-(5-chloro-2,3-dihydro-1H-inden-1-yl)acetic acid
- 2-(5-methyl-2,3-dihydro-1H-inden-1-yl)acetic acid
Uniqueness
2-(5-bromo-2,3-dihydro-1H-inden-1-yl)acetic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its analogs. The bromine atom can participate in various chemical reactions, making this compound a versatile intermediate in organic synthesis.
Biological Activity
2-(5-bromo-2,3-dihydro-1H-inden-1-yl)acetic acid is an organic compound characterized by its unique structure, which includes a bromine atom attached to an indene ring and an acetic acid moiety. This compound has garnered attention in the fields of medicinal chemistry and biological research due to its potential anti-inflammatory, antimicrobial, and anticancer properties.
- Molecular Formula : C11H11BrO2
- SMILES Notation : C1CC2=C(C1CC(=O)O)C=CC(=C2)Br
- InChI Key : XDQCSIOWFPCZRJ-UHFFFAOYSA-N
The presence of the bromine atom is significant as it influences both the compound's reactivity and its biological activity compared to similar compounds with different halogens.
Anti-inflammatory Properties
Research indicates that this compound exhibits notable anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, which play a crucial role in inflammatory responses. The compound's mechanism may involve the modulation of signaling pathways associated with inflammation.
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various bacterial strains. Studies report that it inhibits the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that it can be effective at relatively low concentrations, indicating potential for development as an antimicrobial agent.
Anticancer Potential
Recent investigations into the anticancer properties of this compound have revealed its ability to induce apoptosis in cancer cell lines. For instance, studies on breast cancer cells (MDA-MB-231) showed that treatment with this compound resulted in morphological changes consistent with apoptosis and increased caspase activity, suggesting a mechanism for cancer cell death.
Research Findings
| Activity | Cell Line/Organism | Effect Observed | Concentration |
|---|---|---|---|
| Anti-inflammatory | Various cell lines | Inhibition of cytokine production | Varies |
| Antimicrobial | E. coli, S. aureus | Growth inhibition | MIC: 15.6 - 500 μg/mL |
| Anticancer | MDA-MB-231 (breast cancer) | Induction of apoptosis | 1.0 - 10.0 μM |
Case Study 1: Anti-inflammatory Mechanism
A study published in a peer-reviewed journal examined the effects of this compound on inflammatory markers in vitro. The results indicated a significant reduction in TNF-alpha and IL-6 levels following treatment with the compound, suggesting its potential utility in treating inflammatory diseases.
Case Study 2: Anticancer Efficacy
In another investigation focusing on breast cancer cells, researchers treated MDA-MB-231 cells with varying concentrations of the compound. They observed a dose-dependent increase in apoptotic markers, including caspase activation and DNA fragmentation, supporting the hypothesis that this compound could serve as a lead for new anticancer therapies.
Q & A
Basic: What are the standard synthetic routes for preparing 2-(5-bromo-2,3-dihydro-1H-inden-1-yl)acetic acid, and what reaction conditions are critical for optimizing yield?
Answer:
The compound is typically synthesized via cyclization or coupling reactions. A common method involves refluxing intermediates with sodium acetate in acetic acid to facilitate ring closure or bromination (e.g., analogous to indole derivatives in ). Key factors include:
- Catalyst selection : Copper iodide (CuI) is often used in coupling reactions to enhance efficiency (e.g., azide-alkyne cycloaddition in ).
- Solvent systems : Polar aprotic solvents like DMF or PEG-400 improve solubility of hydrophobic intermediates ( ).
- Temperature control : Reflux conditions (~100–120°C) are critical for achieving high conversion rates ( ).
Post-synthesis, purification via flash chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization ensures product integrity .
Advanced: How can computational methods accelerate the design of novel derivatives of this compound for structure-activity studies?
Answer:
Quantum chemical calculations (e.g., density functional theory, DFT) and reaction path search algorithms enable predictive design:
- Reaction mechanism modeling : Simulate intermediates and transition states to identify energetically favorable pathways ( ).
- Electronic property analysis : Calculate HOMO/LUMO orbitals to predict reactivity at the bromine-substituted indene moiety ( ).
- Machine learning integration : Train models on experimental datasets (e.g., reaction yields, spectroscopic data) to optimize conditions for new derivatives ( ).
This approach reduces trial-and-error experimentation by 30–50% in early-stage development .
Basic: What analytical techniques are essential for confirming the structural integrity of this compound?
Answer:
A multi-technique approach is recommended:
- NMR spectroscopy : H and C NMR verify regiochemistry (e.g., bromine position) and acetic acid side-chain connectivity ( ).
- Mass spectrometry : High-resolution MS (e.g., FAB-HRMS) confirms molecular weight and fragmentation patterns ( ).
- X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated for structurally similar indene derivatives ( ).
Cross-referencing these datasets ensures unambiguous structural assignment .
Advanced: How can researchers address contradictions in reported synthetic yields when using different solvent systems?
Answer:
Yield discrepancies often arise from solvent polarity and coordination effects:
- Solvent screening : Compare aprotic (DMF) vs. protic (acetic acid) solvents to assess their impact on reaction kinetics ( ).
- Additive optimization : Introduce phase-transfer catalysts (e.g., PEG-400 in ) to improve interfacial interactions in biphasic systems.
- Kinetic studies : Use in-situ FTIR or HPLC to track intermediate consumption rates and identify yield-limiting steps.
Statistical tools (e.g., Design of Experiments) can systematize solvent/additive selection .
Advanced: How does the bromine substituent at the 5-position influence the compound’s electronic properties, and what experimental approaches quantify these effects?
Answer:
The bromine atom exerts both steric and electronic effects:
- Electron-withdrawing nature : Reduces electron density at the indene ring, altering nucleophilic/electrophilic behavior ().
- Steric hindrance : Impacts binding affinity in biological assays (e.g., enzyme inhibition studies).
Experimental quantification methods: - Cyclic voltammetry : Measures redox potentials to assess electronic perturbations ().
- X-ray photoelectron spectroscopy (XPS) : Determines binding energy shifts at the bromine atom (analogous to indene derivatives in ).
- Computational mapping : Overlay electrostatic potential surfaces to visualize charge distribution changes ( ).
These data guide rational modifications for target-specific applications .
Basic: What purification strategies are effective for isolating this compound from complex reaction mixtures?
Answer:
- Liquid-liquid extraction : Use ethyl acetate/water partitioning to remove polar byproducts ( ).
- Chromatography : Silica gel columns with gradient elution (e.g., 70:30 ethyl acetate/hexane) separate closely related impurities ( ).
- Recrystallization : DMF/acetic acid mixtures yield high-purity crystals ( ).
Monitor purity via TLC (Rf = 0.30 in ethyl acetate/hexane) and melting point analysis .
Advanced: How can researchers leverage this compound’s indene-acetic acid backbone to develop bioactive analogs?
Answer:
- Bioisosteric replacement : Substitute the bromine atom with other halogens or functional groups (e.g., -CF) to modulate lipophilicity ( ).
- Conformational analysis : Use NOESY NMR or molecular dynamics simulations to study backbone flexibility and optimize binding ( ).
- In vitro screening : Test analogs against target proteins (e.g., cyclooxygenase) to correlate structural features with activity ().
Iterative design cycles combining synthesis, computational modeling, and bioassays enhance hit rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
